2-(4-Bromophenyl)-1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2/c1-14-15(2)22-13-23-20(14)26-12-17-7-9-24(10-8-17)19(25)11-16-3-5-18(21)6-4-16/h3-6,13,17H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQRJYGBBITWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Bromophenyl)-1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 396.29 g/mol. The structure features a bromophenyl group and a piperidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The piperidine ring is known to enhance binding affinity to certain receptors and enzymes, while the bromophenyl group may facilitate hydrophobic interactions. This dual functionality suggests that the compound could modulate enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through interference with DNA synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells by activating specific pathways associated with cell death. For example, studies have demonstrated that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by disrupting cell cycle progression.
Case Studies
- Ebola Virus Inhibition : A related study highlighted the effectiveness of pyrimidine-based compounds in inhibiting the Ebola virus. Compounds were tested for their ability to block viral entry into host cells, showing promising results with low EC50 values (effective concentration for 50% inhibition). The mechanism involved interference with the Niemann-Pick C1 (NPC1) protein, crucial for viral entry .
- Antibacterial Activity : Another investigation focused on the antibacterial properties of a series of synthesized compounds based on similar structures. These compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the combination of its bromophenyl, ethanone, and substituted piperidine moieties. Below is a systematic comparison with key analogs:
Substituent Variations on the Piperidine/Piperazine Ring
- Compound 5 () : 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one lacks the pyrimidinyloxymethyl substituent, simplifying the structure. This compound was synthesized via transesterification and amination, indicating a simpler synthetic route compared to the target compound .
- Compound 15 () : 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one replaces the pyrimidinyloxymethyl group with a fluorobenzyl-substituted piperazine. The fluorobenzyl group may alter electronic properties and bioavailability .
Aromatic Group Modifications
- BK80322 (): 2-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine shares the pyrimidinyloxymethyl-piperidine motif but replaces the bromophenyl-ethanone group with a dimethylpyrimidine. This substitution likely shifts the compound’s target specificity .
- Compound 1 () : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one substitutes the piperidine with a pyrazole ring and replaces bromine with chlorine. Such changes reduce molecular weight (MW: 263.7 g/mol) and alter lipophilicity .
Heterocyclic Replacements
- EP 1 808 168 B1 (): Patent compounds like {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone feature bulkier heterocycles (pyrazolo-pyrimidine) on the piperidine. These modifications suggest applications in high-affinity kinase inhibition but increase synthetic complexity .
Notes on Limitations and Insights
Structural vs. Functional Data: The provided evidence emphasizes synthetic and structural details over biological activity.
Synthetic Complexity : The target compound’s pyrimidinyloxymethyl-piperidine group likely requires multi-step synthesis, contrasting with simpler analogs like compound 5 .
Diversity in Modifications : Substituent variations (e.g., pyrimidine vs. pyrazole) highlight strategies to optimize pharmacokinetics or target engagement, as seen in and .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)-1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrimidine Core Preparation : Start with 5,6-dimethylpyrimidin-4-ol. Introduce the bromophenyl group via nucleophilic substitution or coupling reactions.
Piperidine Functionalization : Attach the morpholine or piperidine moiety using reductive amination or Mitsunobu reactions.
Coupling Steps : Link the pyrimidine and piperidine intermediates via ether or amide bond formation.
Q. Key Reagents/Conditions :
Q. Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
Q. What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm; piperidine methylene at δ 2.5–3.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 458.2).
- X-ray Crystallography :
Q. How can computational tools resolve contradictions in pharmacological data for this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases). Compare results with experimental IC₅₀ values.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
- Statistical Validation : Apply bootstrapping or Bayesian models to quantify uncertainty in conflicting datasets .
Q. Case Study :
- Contradiction : Conflicting reports on kinase inhibition (IC₅₀ = 10 nM vs. 500 nM).
- Resolution : MD simulations reveal conformational flexibility in the piperidine ring, leading to variable binding modes. Use SPR to validate dynamic interactions .
Q. What methodologies assess the environmental fate of this compound in ecosystems?
Methodological Answer :
- Biodegradation Studies :
- Use OECD 301F test to measure % degradation in activated sludge over 28 days.
- Partitioning Analysis :
- Determine log Kow (octanol-water) via shake-flask method. Expected log Kow ≈ 3.5 (moderate lipophilicity).
- Detection in Environmental Samples :
- LC-MS/MS with LOD ≤ 0.1 ppb in water/soil .
Q. Environmental Impact Table :
| Parameter | Method | Result | Implication |
|---|---|---|---|
| Hydrolysis Half-life | pH 7, 25°C | >30 days | Persistence in aquatic systems |
| EC₅₀ (Algae) | OECD 201 | 1.2 mg/L | Moderate toxicity |
Q. How can structure-activity relationships (SAR) guide optimization of this compound for therapeutic use?
Methodological Answer :
- SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., replace bromophenyl with fluorophenyl).
- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.
- Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate structural features with activity.
Q. Key Findings :
Q. What experimental designs mitigate biases in pharmacological studies of this compound?
Methodological Answer :
- Blinding : Use double-blind protocols for in vivo efficacy studies.
- Randomization : Assign treatment groups using block randomization (e.g., n = 10 mice/group).
- Orthogonal Assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based assays .
Q. Example Design :
| Study Phase | Design | Purpose |
|---|---|---|
| In Vitro | Dose-response (1 nM–10 µM) | Determine EC₅₀ |
| In Vivo | Randomized, placebo-controlled | Assess bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
